![molecular formula C17H14N6O3 B157272 (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate CAS No. 131402-52-3](/img/structure/B157272.png)
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been of interest to researchers due to its potential applications in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of these enzymes could potentially lead to anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has been shown to have potential anti-inflammatory and antioxidant properties. It has also been shown to have inhibitory effects on certain enzymes, including COX-2 and LOX. Additionally, this compound has been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate in lab experiments is its potential inhibitory effects on certain enzymes, which could make it a useful tool for studying enzyme function. However, one limitation of using this compound is its potential toxicity, which could limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate. One potential direction is to further investigate its potential anti-inflammatory and antioxidant properties, and its potential use in the treatment of various diseases. Another potential direction is to study its potential neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be done to investigate its potential inhibitory effects on other enzymes, and its potential use in drug discovery.
Méthodes De Synthèse
The synthesis of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate involves several steps. The first step involves the reaction of 3-(bromomethyl)benzoic acid with 1H-imidazole to form 3-[(1H-imidazol-1-yl)methyl]benzoic acid. The second step involves the reaction of the resulting acid with (4-aminophenyl)hydrazine to form (4-aminophenyl)(3-[(1H-imidazol-1-yl)methyl]benzoyl)hydrazine. The final step involves the reaction of the resulting hydrazine with ethyl chloroformate to form the desired compound.
Applications De Recherche Scientifique
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for drug discovery. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
Propriétés
Numéro CAS |
131402-52-3 |
|---|---|
Nom du produit |
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate |
Formule moléculaire |
C17H14N6O3 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-(imidazol-1-ylmethyl)benzoate |
InChI |
InChI=1S/C17H14N6O3/c24-16-14-7-21-23(15(14)19-9-20-16)11-26-17(25)13-3-1-2-12(6-13)8-22-5-4-18-10-22/h1-7,9-10H,8,11H2,(H,19,20,24) |
Clé InChI |
PXOBECGMJWUUOS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4 |
SMILES |
C1=CC(=CC(=C1)C(=O)OCN2C3=C(C=N2)C(=O)NC=N3)CN4C=CN=C4 |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



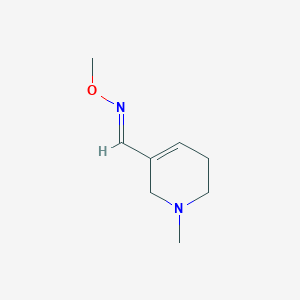
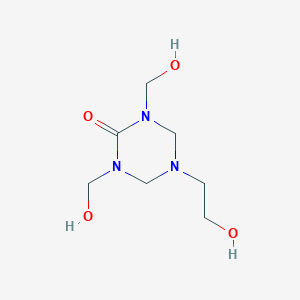

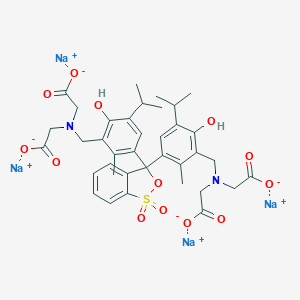




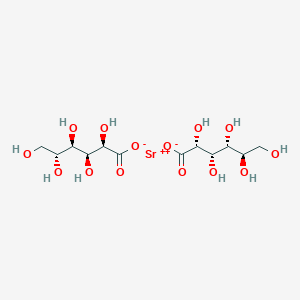
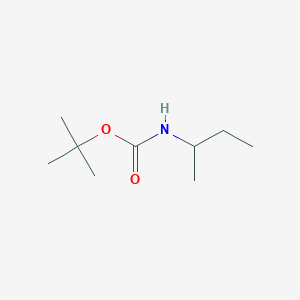
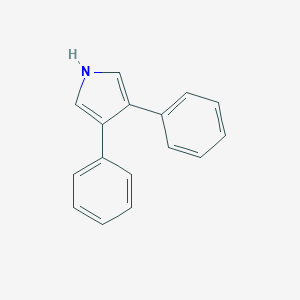
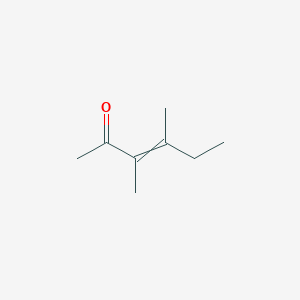
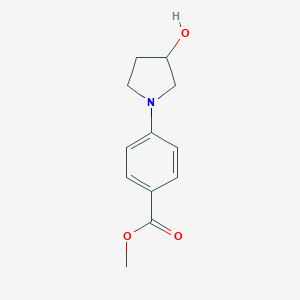
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)